molecular formula C25H32N4O3 B2654124 N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892265-18-8

N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2654124
CAS No.: 892265-18-8
M. Wt: 436.556
InChI Key: QLDVRSAYMOPQHU-UHFFFAOYSA-N
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Description

Rational Drug Design Principles in Quinazoline Scaffold Optimization

The quinazoline scaffold has emerged as a privileged structure in drug discovery due to its versatility in accommodating diverse substitutions while maintaining favorable physicochemical properties. Rational design of quinazoline derivatives often prioritizes dual-target or multi-target engagement, as exemplified by recent efforts to develop compounds for neurodegenerative diseases. For instance, quinazoline derivatives such as AK-2 demonstrate simultaneous inhibition of acetylcholinesterase (AChE) and β-secretase (BACE-1), addressing both cholinergic deficits and amyloid-β pathology in Alzheimer’s disease. This multi-target approach leverages the scaffold’s capacity to occupy distinct binding pockets within enzyme active sites, facilitated by strategic placement of substituents like the carboxamide group at position 7.

Key design principles include:

  • Substituent Positioning : The 2- and 4-positions of the quinazoline ring are critical for hydrogen bonding and hydrophobic interactions. For example, a pentyl group at position 3 enhances lipid solubility and blood-brain barrier permeability.
  • Conformational Flexibility : Partial saturation of the quinazoline ring, as seen in tetrahydroquinazolines, introduces torsional flexibility that improves binding to dynamic enzyme conformations.
  • Pharmacophore Hybridization : Integration of carboxamide moieties at position 7 enables hydrogen bonding with catalytic residues while maintaining metabolic stability.

Table 1 : Key Structural Modifications and Their Biochemical Impacts

Position Modification Biochemical Effect Source
3 Pentyl substitution Enhances lipophilicity and BBB penetration
7 Carboxamide Stabilizes hydrogen bonds with target enzymes
2/4 Dioxo groups Facilitates π-stacking with aromatic residues

Comparative Analysis of Tetrahydroquinazoline vs. Fully Aromatic Quinazoline Pharmacophores

The distinction between tetrahydroquinazoline and fully aromatic quinazoline derivatives lies in their conformational dynamics and electronic profiles. Tetrahydroquinazolines, such as the subject compound, exhibit a partially saturated ring system that reduces planarity, thereby modulating solubility and target selectivity. For example, the tetrahydro configuration in compound 6j (a related tetrahydroisoquinoline derivative) was shown to enhance selectivity for discoidin domain receptor 1 (DDR1) over 400 other kinases. This selectivity arises from the ability of the saturated ring to adopt a chair-like conformation, minimizing off-target interactions.

In contrast, fully aromatic quinazolines prioritize rigid, planar structures ideal for intercalation or surface-binding interactions. For instance, gefitinib—an EGFR inhibitor—relies on its planar quinazoline core to occupy the ATP-binding pocket. However, this rigidity often compromises solubility, necessitating prodrug formulations or hydrophilic substituents.

Table 2 : Pharmacophoric Comparison of Quinazoline Variants

Property Tetrahydroquinazoline Fully Aromatic Quinazoline
Conformational Flexibility High (chair/boat transitions) Low (planar rigidity)
Solubility Moderate to high Low (requires solubilizing groups)
Target Selectivity Enhanced due to dynamic binding Broad-spectrum with off-target risks
Synthetic Accessibility Requires hydrogenation steps Straightforward aromatic synthesis

Fragment-Based Molecular Assembly Approaches for Carboxamide-Substituted Derivatives

Fragment-based drug design (FBDD) has been instrumental in developing carboxamide-substituted quinazolines. The synthesis of N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exemplifies a modular assembly strategy:

  • Core Fragment : The tetrahydroquinazoline-2,4-dione core was constructed via cyclization of 2-aminoterephthalic acid derivatives, leveraging urea or thiourea intermediates.
  • Carboxamide Installation : Acylation at position 7 was achieved using N-{3-[benzyl(methyl)amino]propyl}amine, introducing both hydrogen-bonding capacity and steric bulk to modulate target engagement.
  • Side-Chain Optimization : The pentyl group at position 3 and benzyl(methyl)amino propyl chain at position 7 were iteratively refined to balance potency and pharmacokinetics.

A notable innovation involves simultaneous alkylation and hydrolysis steps to introduce the pentyl group while preserving the carboxamide functionality. This approach minimizes side reactions and improves yield compared to traditional sequential modifications.

Synthetic Pathway Highlights :

  • Intermediate 17 : A thiourea-derived quinazoline intermediate enables regioselective alkylation at position 3.
  • Coupling Reactions : Amide bond formation at position 7 uses carbodiimide-mediated activation, ensuring high fidelity under mild conditions.

Properties

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-3-4-8-16-29-24(31)21-13-12-20(17-22(21)27-25(29)32)23(30)26-14-9-15-28(2)18-19-10-6-5-7-11-19/h5-7,10-13,17H,3-4,8-9,14-16,18H2,1-2H3,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDVRSAYMOPQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN(C)CC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other quinazoline-based molecules, particularly those featuring carboxamide or aminoalkyl side chains. Below is a comparative analysis based on available evidence:

Core Structure and Functionalization

  • Shared Quinazoline Backbone: Like N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide (), the target compound retains the quinazoline core, which is common in kinase inhibitors (e.g., gefitinib). However, the substitution pattern differs: Position 2: The target compound has a dioxo group, while ’s compound features a methylamino-propyl side chain. Position 3: A pentyl chain in the target compound vs. a methyl group in ’s analog. Position 7: Both compounds have a carboxamide group, but the target compound’s side chain includes a benzyl(methyl)amino group, whereas ’s analog uses a tetrahydrofuran-carboxamide moiety .

Hypothetical Pharmacological Profiles

While direct pharmacological data for the target compound are absent, structural analogs provide clues:

  • Kinase Inhibition: Quinazoline derivatives often target EGFR (epidermal growth factor receptor). The benzyl(methyl)amino-propyl group in the target compound may enhance lipid solubility and blood-brain barrier penetration compared to ’s tetrahydrofuran-carboxamide analog.

Limitations of Available Evidence

The provided evidence lacks explicit data on the target compound’s physicochemical properties, biological activity, or clinical relevance.

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